molecular formula C16H23N5O3Si B13814281 3'-O-(T-Butyldimethylsilyl)-5'-oxo-8,5'-cyclo-2'-deoxyadenosine

3'-O-(T-Butyldimethylsilyl)-5'-oxo-8,5'-cyclo-2'-deoxyadenosine

Cat. No.: B13814281
M. Wt: 361.47 g/mol
InChI Key: GKNMSUDFQNVXTH-SBMIAAHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine is a modified nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3’-hydroxyl position and a cyclized structure involving the 8 and 5’ positions of the adenine base and the deoxyribose sugar, respectively. These modifications confer unique chemical properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic route, with optimizations for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine is unique due to its cyclized structure involving the 8 and 5’ positions, which is not commonly found in other nucleoside analogs. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C16H23N5O3Si

Molecular Weight

361.47 g/mol

IUPAC Name

(1R,12S,13S)-7-amino-13-[tert-butyl(dimethyl)silyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one

InChI

InChI=1S/C16H23N5O3Si/c1-16(2,3)25(4,5)24-8-6-9-21-14-10(13(17)18-7-19-14)20-15(21)11(22)12(8)23-9/h7-9,12H,6H2,1-5H3,(H2,17,18,19)/t8-,9+,12-/m0/s1

InChI Key

GKNMSUDFQNVXTH-SBMIAAHKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2N3C(=NC4=C(N=CN=C43)N)C(=O)[C@H]1O2

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2N3C(=NC4=C(N=CN=C43)N)C(=O)C1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.